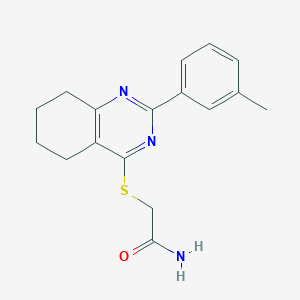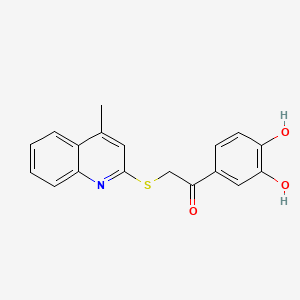
5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde, also known as BPYB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPYB is a heterocyclic compound that contains both pyrimidine and benzaldehyde moieties. Its unique structure makes it an attractive candidate for use in drug discovery and other scientific research applications.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde as a protein kinase inhibitor involves binding to the ATP-binding site of the enzyme, preventing it from phosphorylating its substrates. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde has been shown to have anti-cancer activity in vitro and in vivo. It has also been shown to inhibit the growth of leukemia cells and induce apoptosis. In addition, 5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde has been reported to have anti-inflammatory activity and may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde in lab experiments is its specificity for protein kinases. This makes it an attractive candidate for studying the role of protein kinases in various cellular processes. However, one limitation of using 5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for research on 5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde. One area of interest is the development of more potent and selective protein kinase inhibitors based on the 5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde scaffold. Another area of interest is the investigation of 5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde's potential applications in the treatment of inflammatory diseases. Additionally, the use of 5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde in combination with other drugs for cancer treatment is an area of active research.
In conclusion, 5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde is a compound with potential applications in drug discovery and other scientific research fields. Its unique structure and specificity for protein kinases make it an attractive candidate for further study. However, more research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde can be synthesized using a variety of methods, including the reaction of 5-bromo-2-chloropyrimidine with thiophenol in the presence of a base. The resulting product is then reacted with benzaldehyde to produce 5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde. Other methods of synthesis have also been reported in the literature.
Applications De Recherche Scientifique
5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde has been studied for its potential applications in drug discovery, particularly as an inhibitor of protein kinase enzymes. Protein kinases are enzymes that play a key role in cell signaling pathways and are often overactive in cancer cells. Inhibiting these enzymes can be an effective strategy for treating cancer. 5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde has been shown to inhibit several protein kinases, including JAK2, FLT3, and ABL1.
Propriétés
IUPAC Name |
5-bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2OS/c12-9-1-2-10(8(5-9)6-15)16-11-3-4-13-7-14-11/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYAFHDKKSPRNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)SC2=NC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-pyrimidin-4-ylsulfanylbenzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-[ethyl(1H-pyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B6635849.png)


![N-(2-methoxyphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B6635868.png)